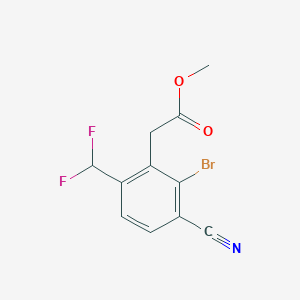
Methyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate
描述
Methyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate, also known as MBDCFPA, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. MBDCFPA is a brominated derivative of phenylacetic acid, and is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for studying enzyme kinetics and other biochemical processes. MBDCFPA is also used as a fluorescent dye for imaging and tracking of cells and organelles in live cells, as well as in drug delivery and tissue engineering.
科学研究应用
Methyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate has a wide range of applications in scientific research and laboratory experiments. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for studying enzyme kinetics and other biochemical processes. This compound is also used as a fluorescent dye for imaging and tracking of cells and organelles in live cells, as well as in drug delivery and tissue engineering. In addition, this compound has been used to study the structure and function of proteins, enzymes, and other biological molecules, as well as to develop new drugs and treatments for diseases.
作用机制
The mechanism of action of Methyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate is not yet fully understood. However, it is believed that this compound binds to proteins and other molecules in the cell, resulting in changes in their structure and function. This binding is thought to be mediated by hydrogen bonding, electrostatic interactions, and van der Waals forces. The binding of this compound to proteins and other molecules can alter their activity, which can then lead to changes in cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cytochrome P450 (CYP450). In addition, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells. Finally, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
Methyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable and non-toxic. In addition, it is highly fluorescent, making it ideal for use as a fluorescent probe. However, there are also some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it is not very selective, meaning that it may bind to other molecules in addition to the target molecule.
未来方向
The potential applications of Methyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate are vast and varied. In the future, this compound could be used to develop new drugs and treatments for diseases, as well as to study the structure and function of proteins, enzymes, and other biological molecules. In addition, this compound could be used to develop new imaging techniques for studying the structure and function of cells and organelles in live cells. Finally, this compound could be used to develop new drug delivery systems for targeting specific tissues and organs.
属性
IUPAC Name |
methyl 2-[2-bromo-3-cyano-6-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-8-7(11(13)14)3-2-6(5-15)10(8)12/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXVGZGAOFGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



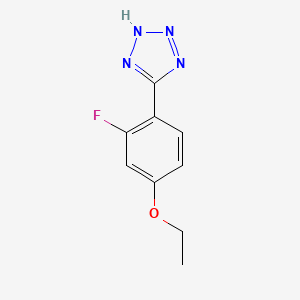
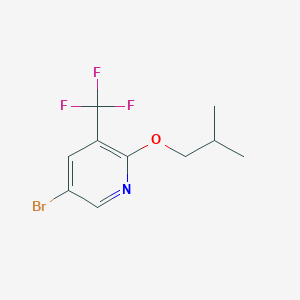

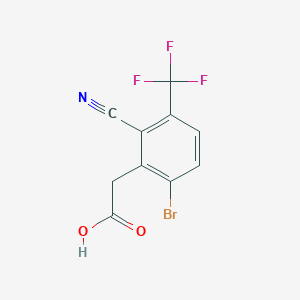
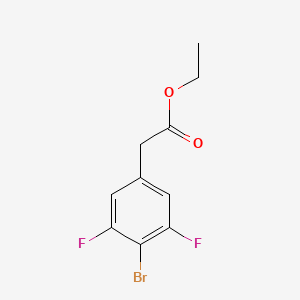
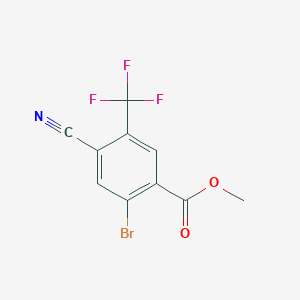

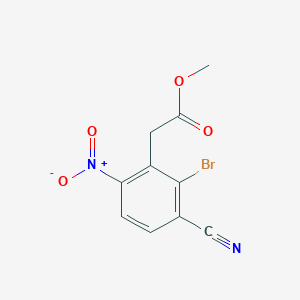
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B1414313.png)
![3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride](/img/structure/B1414314.png)
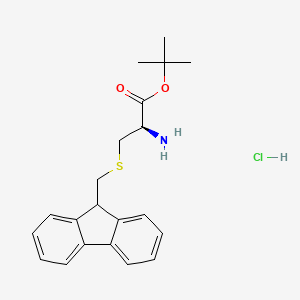
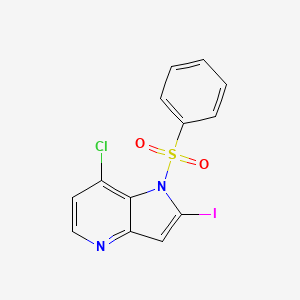
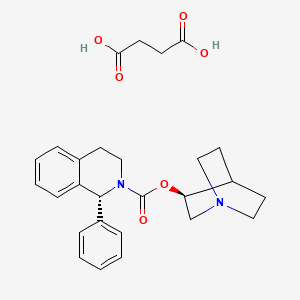
![[(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate](/img/structure/B1414319.png)